1-Chlorosulfinyloxy-3-fluoropropane
Description
“1-Chlorosulfinyloxy-3-fluoropropane” is also known as “3-fluoropropyl sulfurochloridoite” with the CAS number 461-28-9 . It has a molecular formula of C3H6ClFO2S and a molar mass of 160.59 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C3H6ClFO2S . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures .Physical and Chemical Properties Analysis
“this compound” has a density of 1.385, a boiling point of 211°C, a flashing point of 81°C, and a vapor pressure of 0.163mmHg at 25°C . Its refractive index is 1.4481 .Future Directions
Properties
IUPAC Name |
1-chlorosulfinyloxy-3-fluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO2S/c4-8(6)7-3-1-2-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWOGCZOYFJDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)Cl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963502 | |
Record name | 3-Fluoropropyl sulfurochloridoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-28-9 | |
Record name | Propanesulfonyl chloride, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoropropyl sulfurochloridoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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